(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
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Overview
Description
(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a bromine atom at the 4-position of the benzimidazole ring and an acrylic acid moiety at the 3-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce debrominated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acrylic acid moiety can influence its binding affinity and specificity . The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Chloro-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-Fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-Iodo-1H-benzo[d]imidazol-5-yl)acrylic acid
Uniqueness
(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets and its overall stability .
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
3-(4-bromo-1H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
DLMOEPUHVNRQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C=CC(=O)O)Br)N=CN2 |
Origin of Product |
United States |
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